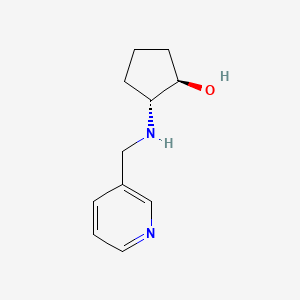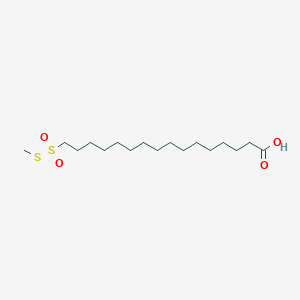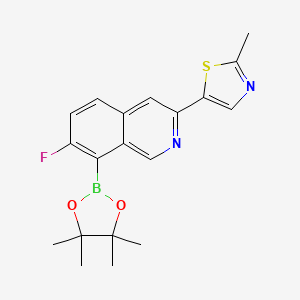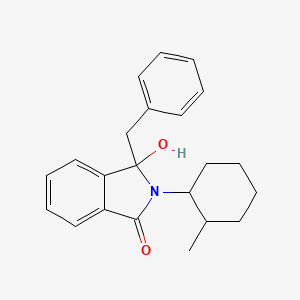
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindolinones, which are characterized by a fused ring system containing both benzene and lactam moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable cyclohexanone derivative, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone involves its interaction with specific molecular targets. The hydroxyl group and the isoindolinone ring system play crucial roles in its binding to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone: shares similarities with other isoindolinones, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and 2-methylcyclohexyl groups differentiates it from other isoindolinones, potentially leading to unique reactivity and applications.
属性
分子式 |
C22H25NO2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
3-benzyl-3-hydroxy-2-(2-methylcyclohexyl)isoindol-1-one |
InChI |
InChI=1S/C22H25NO2/c1-16-9-5-8-14-20(16)23-21(24)18-12-6-7-13-19(18)22(23,25)15-17-10-3-2-4-11-17/h2-4,6-7,10-13,16,20,25H,5,8-9,14-15H2,1H3 |
InChI 键 |
ZYZBUARHBCRTFR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



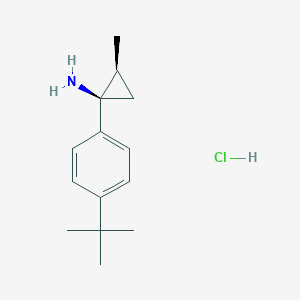
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361757.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13361781.png)
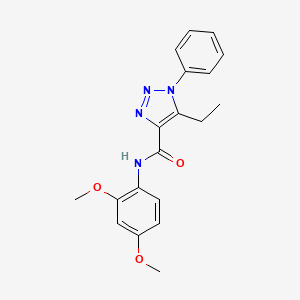
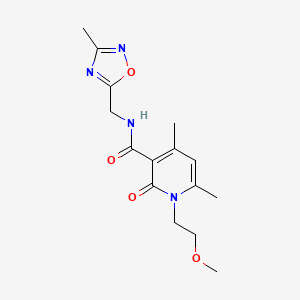
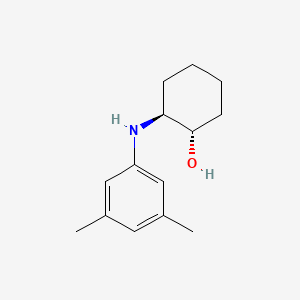

![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361805.png)
